

Yimitasvir discovery and development timeline

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Compound of Interest

Compound Name: Yimitasvir

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An In-depth Technical Guide to the Discovery and Development of **Yimitasvir**

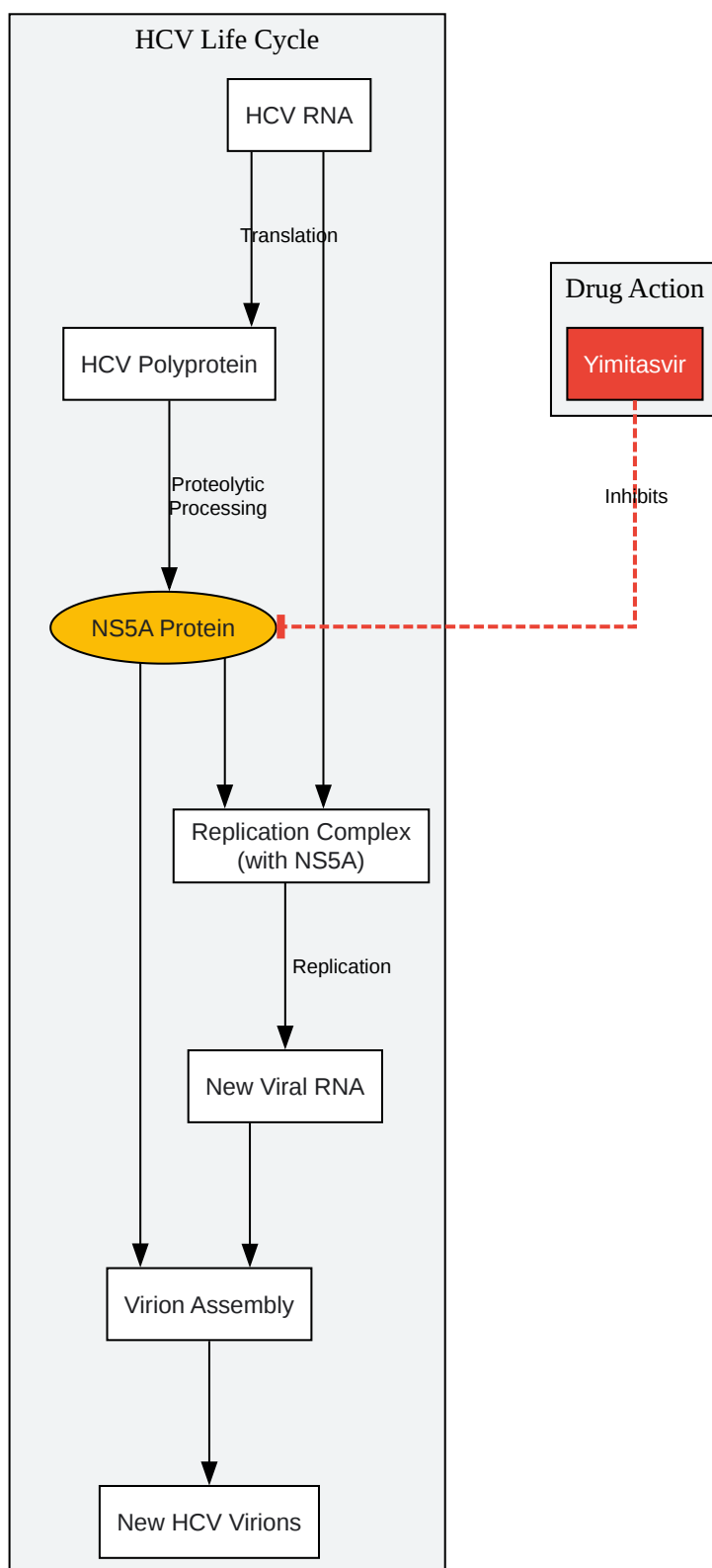
This guide provides a comprehensive overview of the discovery, development, and clinical evaluation of **Yimitasvir** (also known as Emitasvir), a potent inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Yimitasvir is an orally active small molecule developed for the treatment of chronic HCV infection.[1] It belongs to the class of direct-acting antivirals (DAAs) that specifically target viral proteins essential for replication. The development of **Yimitasvir** represents a significant advancement in HCV therapy, contributing to highly effective and well-tolerated interferon-free treatment regimens. The drug was developed by HEC Pharm and Dongguan HEC TaiGen Biopharmaceuticals.[2]

Mechanism of Action

Yimitasvir exerts its antiviral effect by inhibiting the HCV NS5A replication complex.[1][3] NS5A is a multifunctional phosphoprotein that plays a crucial role in both HCV RNA replication and virion assembly. By binding to NS5A, **Yimitasvir** disrupts these processes, leading to a rapid decline in viral load.

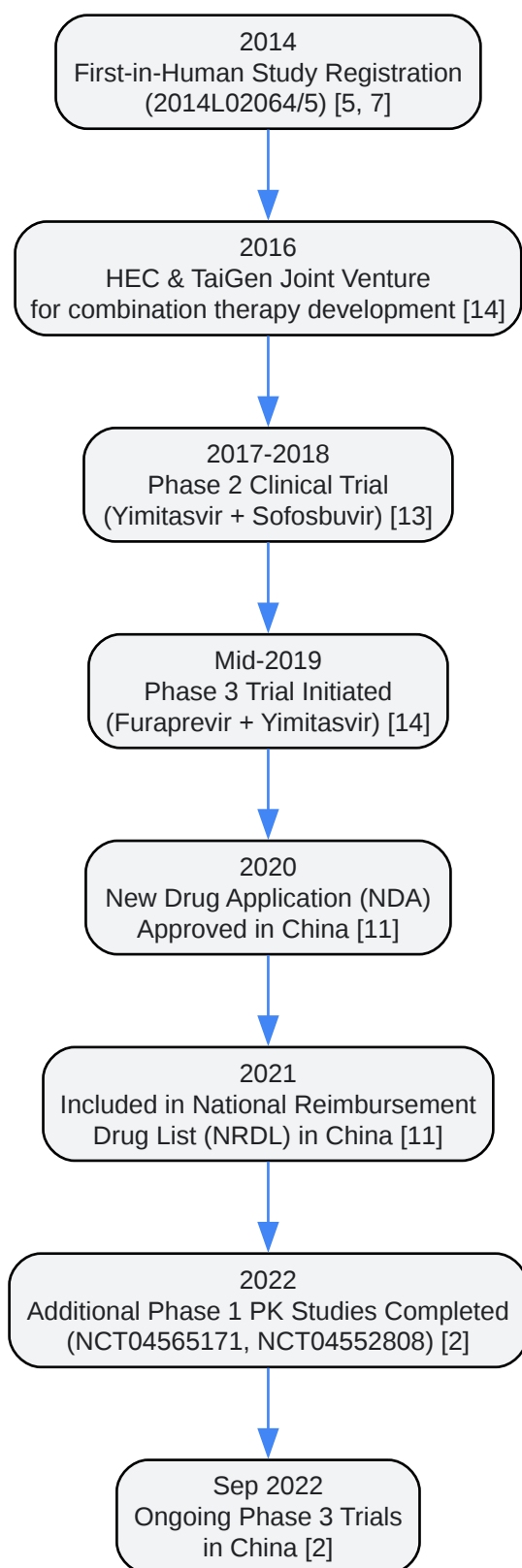


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Caption: Mechanism of action of **Yimidasvir** on the HCV NS5A protein.

Development Timeline and Key Milestones

The development of **Yimitasvir** progressed from initial preclinical evaluations to comprehensive clinical trials and eventual regulatory approval in China.



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Caption: Key milestones in the **Yimidasvir** development timeline.

Preclinical and Clinical Data

Pharmacokinetic Profile

Yimitasvir exhibits a pharmacokinetic profile supportive of a once-daily dosing regimen.[\[4\]](#)[\[5\]](#) Key parameters from studies in healthy volunteers and HCV-infected patients are summarized below.

Table 1: Summary of **Yimitasvir** Pharmacokinetic Parameters

Parameter	Value	Reference(s)
Time to Max. Concentration (Tmax)	3.5 - 4.0 hours	[4] [6] [7]
Terminal Half-Life ($t_{1/2}$)	13.4 - 19.7 hours	[4] [5]
Time to Steady State	~5 days	[3] [4]
Accumulation Ratio	1.29 - 1.73	[3]
Apparent Oral Clearance (CL/F)	13.8 L/h	[5] [8]
Central Volume of Distribution (Vc/F)	188 L	[5] [8]
Primary Elimination Route	Fecal excretion of parent drug	[4] [5]

| Effect of High-Fat Meal | Decreased rate and extent of absorption |[\[4\]](#)[\[8\]](#) |

Clinical Efficacy

Clinical trials have demonstrated high efficacy rates for **Yimitasvir**-based combination therapies, particularly against HCV genotype 1.

Table 2: Clinical Trial Efficacy Data

Trial Phase	Regimen	Patient Population	Sustained Virologic Response (SVR12)	Reference(s)
Phase 1b (7 days)	Yimidasvir Monotherapy (30, 100, 200 mg)	HCV Genotype 1	5.17 log ₁₀ IU/mL max RNA reduction	[3]
Phase 2	Yimidasvir (100 or 200 mg) + Sofosbuvir (400 mg) for 12 weeks	Non-cirrhotic HCV Genotype 1b	98.4% - 100%	[5]
Phase 2	Furaprevir + Yimidasvir	HCV	97.4%	[9]

| Phase 3 | Emitasvir (100 mg) + Sofosbuvir (400 mg) for 12 weeks | Non-cirrhotic HCV Genotype 1b | 99.7% [[10] |

Safety and Tolerability

Yimidasvir has been shown to be safe and well-tolerated in clinical studies.

Table 3: Summary of Safety Data from Phase 2 Trial (**Yimidasvir** + Sofosbuvir)

Adverse Event Profile	100 mg Yimitasvir Group	200 mg Yimitasvir Group	Reference(s)
Overall Adverse Reaction Rate	35.9%	36.9%	[5]
Most Common Adverse Reactions			
Neutropenia	3.9% (overall)	3.9% (overall)	[5]
Leukopenia	3.1% (overall)	3.1% (overall)	[5]
Hypercholesterolemia	3.1% (overall)	3.1% (overall)	[5]
Fatigue	3.1% (overall)	3.1% (overall)	[5]

| Serious Adverse Events | No severe adverse events related to the study treatment were reported. No patient discontinued treatment due to an adverse event. ||

Experimental Protocols

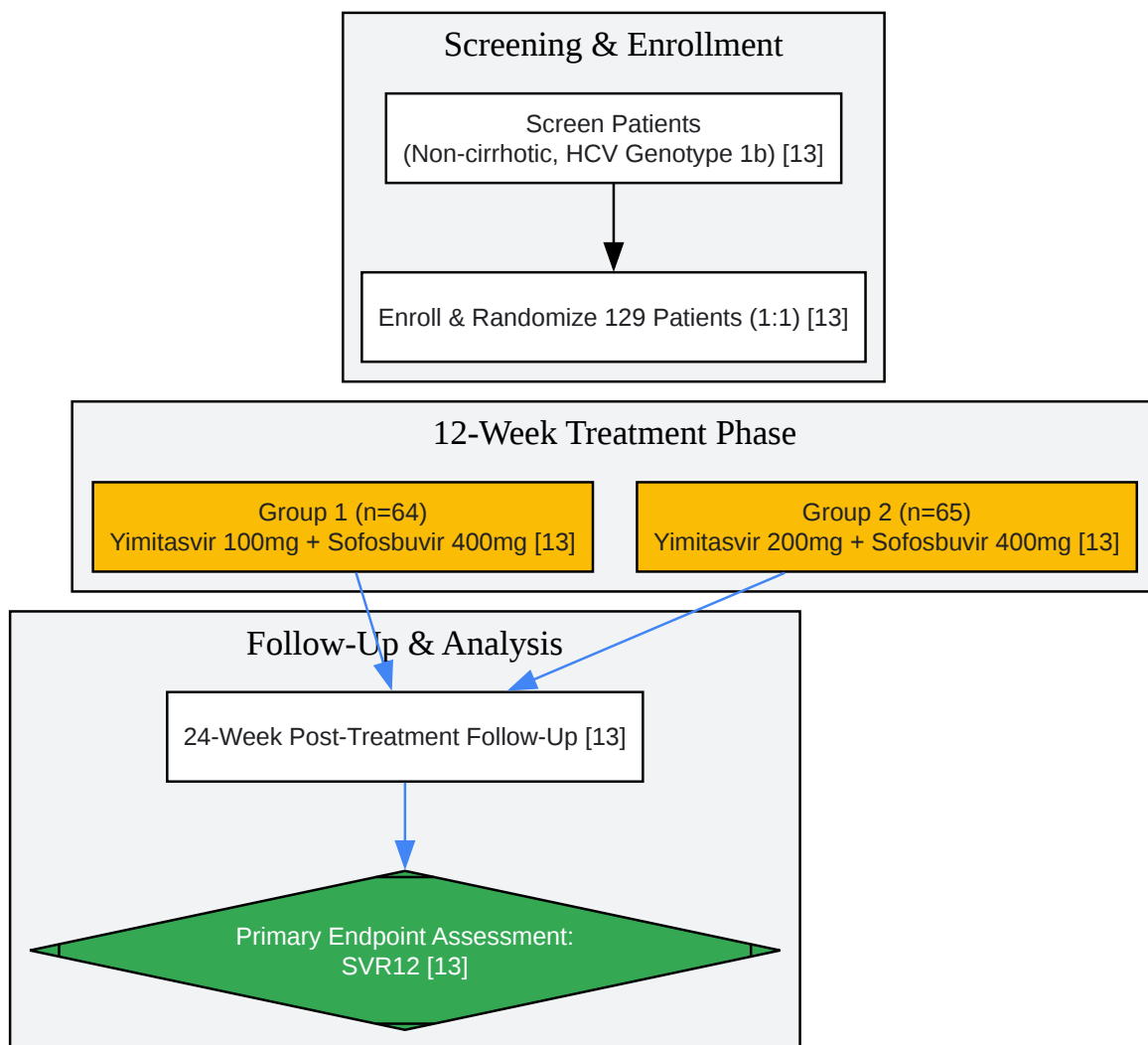
First-in-Human (FIH) Study Protocol

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of **Yimitasvir** in healthy volunteers.[4]
- Design: Randomized, double-blind, placebo-controlled study with two parts:
 - Single Ascending Dose (SAD): Cohorts received single doses of 30, 100, 200, and 400 mg of **Yimitasvir** or placebo.[4][6]
 - Multiple Ascending Dose (MAD): Cohorts received 100 mg or 200 mg of **Yimitasvir** or placebo once daily for 7 days.[4][6]
- Population: 32 subjects in the SAD part and 24 subjects in the MAD part (healthy adult Chinese volunteers).[4]
- Assessments: Safety (adverse events, vital signs, ECGs, lab tests) and pharmacokinetics (plasma concentrations of **Yimitasvir** at various time points).

- Food Effect Arm: A crossover study in 15 subjects to assess the effect of a standardized high-fat meal on **Yimitasvir** pharmacokinetics.[4]

Phase 2 Combination Therapy Study Protocol

- Objective: To assess the efficacy and safety of **Yimitasvir** combined with sofosbuvir in patients with chronic HCV.
- Design: A multicenter, randomized, open-label clinical trial. Patients were randomized 1:1 into two treatment groups.
- Population: 129 non-cirrhotic patients with HCV genotype 1b infection, including both treatment-naïve (81.4%) and treatment-experienced (18.6%) individuals.
- Intervention:
 - Group 1: **Yimitasvir** phosphate 100 mg + sofosbuvir 400 mg, once daily for 12 weeks.
 - Group 2: **Yimitasvir** phosphate 200 mg + sofosbuvir 400 mg, once daily for 12 weeks.
- Primary Endpoint: Sustained Virologic Response 12 weeks after the end of treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[5][8]
- Assessments: HCV RNA levels, safety monitoring (adverse events, lab tests), and viral resistance monitoring for patients who did not achieve SVR.



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Caption: Workflow for the Phase 2 clinical trial of **Yimidasvir** plus Sofosbuvir.

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